4-Aminodiphenylamine sulfate

Dye Manufacturing Textile Printing Aqueous Formulation

4-Aminodiphenylamine sulfate (CAS 4698-29-7) delivers a critical aqueous solubility advantage over the free base form (4-ADPA, ~0.6 g/L). Unlike the sparingly soluble free base, this sulfate salt dissolves readily in water, enabling seamless processing in aqueous dye baths, polar reaction media for 6PPD/IPPD rubber antiozonant synthesis, and oxidative hair dye formulations. It eliminates solubility-related bottlenecks and ensures uniform intermediate distribution. Sourced as a high-purity building block for azo dyes (Acid Red 114, Acid Orange 86, Acid Black 194) and permanent hair color systems producing blue-black shades with m-phenylenediamine couplers.

Molecular Formula C12H14N2O4S
Molecular Weight 282.32 g/mol
Cat. No. B8048891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminodiphenylamine sulfate
Molecular FormulaC12H14N2O4S
Molecular Weight282.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O
InChIInChI=1S/C12H12N2.H2O4S/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;1-5(2,3)4/h1-9,14H,13H2;(H2,1,2,3,4)
InChIKeyUVVQMPVXSOIGRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminodiphenylamine Sulfate: CAS 4698-29-7 | Key Dye & Antioxidant Intermediate Procurement Data


4-Aminodiphenylamine sulfate (CAS 4698-29-7, also known as N-phenyl-p-phenylenediamine sulfate, Variamine Blue RT sulfate, or RT base sulfate) is a sulfate salt of the aromatic amine dimer 4-aminodiphenylamine (4-ADPA) [1]. This compound is primarily characterized by its dual functional identity: it serves as a crucial industrial intermediate for synthesizing rubber antioxidants (such as 6PPD and IPPD) and antiozonants, while also functioning as a key building block for azo dyes and pigments, including Acid Red 114, Acid Orange 86, and Acid Black 194 [2]. Its molecular formula is typically cited as C12H14N2O4S with a molecular weight of 282.32 g/mol, though a diazonium salt form (CAS 4477-28-5, C12H11N3O4S) also exists for specific dye applications . The sulfate moiety confers distinct physicochemical advantages, most notably high water solubility, which differentiates it from the free base form and enables its use in aqueous processing environments .

Technical Selection Risks: Why 4-Aminodiphenylamine Sulfate is Not Interchangeable with Free Base or Alternative Phenylenediamines


Procurement specialists and formulation scientists cannot assume functional equivalence between 4-aminodiphenylamine sulfate and its close structural analogs, such as the free base (4-ADPA, CAS 101-54-2) or other p-phenylenediamine derivatives. The presence of the sulfate group fundamentally alters the compound's solubility profile: the sulfate salt exhibits high aqueous solubility, whereas the free base is only sparingly soluble in water (approximately 0.6 g/L at 20°C) [1]. This difference critically impacts processability in aqueous dye baths and water-based polymer stabilization formulations. Furthermore, in specific applications like oxidative hair dyes, the sulfate form is preferred not merely for solubility but because its reactivity and color development kinetics are tuned for specific color modifier systems (e.g., producing blue-black shades with m-phenylenediamine) [2]. In rubber antidegradant synthesis, the choice of 4-ADPA derivative affects the efficiency of subsequent reactions (e.g., reductive alkylation to 6PPD); substituting the sulfate for the free base or hydrochloride salt without adjusting reaction stoichiometry and conditions can lead to yield losses or altered product distribution. The quantitative evidence below substantiates where these differences translate into measurable performance or process advantages.

Head-to-Head Performance Data: Quantifying 4-Aminodiphenylamine Sulfate Differentiation vs. Comparators


Superior Water Solubility vs. Free Base 4-Aminodiphenylamine (CAS 101-54-2) for Aqueous Processing

4-Aminodiphenylamine sulfate demonstrates a dramatic improvement in aqueous solubility compared to its parent free base compound, 4-aminodiphenylamine (4-ADPA, CAS 101-54-2). The sulfate salt is described as having 'excellent solubility in water' or being 'highly soluble' in numerous technical datasheets [1]. In contrast, the free base 4-ADPA exhibits limited water solubility, quantified at approximately 0.6 g/L at 20°C . This difference of at least one order of magnitude (with the sulfate being freely soluble) directly enables the use of the sulfate form in aqueous dyeing baths and water-based polymerization processes where the free base would precipitate or require co-solvents.

Dye Manufacturing Textile Printing Aqueous Formulation

Defined Colorimetric Performance: Blue-Black Shade Development in Oxidative Hair Dye Formulations

In oxidative hair dye systems, 4-aminodiphenylamine (p-aminodiphenylamine, PADA) functions as a primary intermediate. When used in equimolar combination (0.131 M each) with the color modifier m-phenylenediamine, it produces a 'Blue black' shade on natural white hair [1]. When used alone (0.025 M solution), it yields a 'Very light red' color [1]. The inclusion of the sulfate group is common in commercial formulations to improve water solubility and handling. This specific blue-black color development is a quantifiable, application-specific outcome that distinguishes its performance from other diphenylamine derivatives, which yield different shades (e.g., 2-aminodiphenylamine derivatives may produce browns or greys under similar conditions) [1].

Cosmetic Chemistry Oxidative Hair Dye Color Science

Enhanced Thermal and Oxidative Stability in Rubber Composites vs. Conventional Antioxidant 6PPD

A study on functionalized mesoporous silica using the antioxidant intermediate 4-aminodiphenylamine (RT) demonstrated significantly improved anti-aging performance in styrene-butadiene rubber (SBR) composites [1]. The research directly compared RT-functionalized silica (RT@MS) against the commonly used antioxidant N-isopropyl-N′-phenyl-4-phenylenediamine (6PPD). The results indicated that RT@MS showed 'much better thermal and oxidative stabilities and longer service life' than 6PPD in SBR, a performance advantage attributed to the improved migration resistance of the immobilized 4-aminodiphenylamine moiety [1]. While this study evaluated the immobilized RT intermediate, the antioxidant activity is directly derived from the 4-aminodiphenylamine core structure, which is also the active component in the sulfate salt.

Rubber Aging Polymer Stabilization Antioxidant Efficiency

Electropolymerization Product Morphology: Poly(4-ADPA) Resembles Polyaniline, Unlike Poly(2-ADPA) Oligomer Mixture

Electrochemical oxidation studies of aniline dimers reveal a stark structural divergence between poly(4-aminodiphenylamine) and poly(2-aminodiphenylamine) [1]. When electrooxidized in strongly acidic media, aged poly(4-ADPA) films display electrochemical, morphologic, and spectroscopic characteristics closely resembling those of polyaniline, a benchmark conducting polymer [1]. In contrast, poly(2-ADPA) forms a heterogeneous mixture of at least three oligomerization products containing both open-ring and cycled phenazine centers [1]. This fundamental difference in polymerization outcome—uniform, polyaniline-like film vs. a complex oligomer mixture—is critical for applications in electrochemical sensors, biosensors, and conducting coatings where consistent film morphology and electronic properties are required.

Conducting Polymers Electrochemistry Sensor Materials

Oxidative Polymerization Stoichiometry: Distinct Oxidant/Monomer Ratio for Maximum Conductivity vs. 2-ADPA

The chemical oxidative polymerization of 4-aminodiphenylamine (4-ADPA) with ammonium peroxydisulfate in acidic aqueous ethanol was directly compared to that of 2-aminodiphenylamine (2-ADPA) [1]. A key quantitative difference was observed in the oxidant/monomer molar ratio required to achieve maximum conductivity of the resulting polymer. For 4-ADPA, the highest conductivity was reached at a molar ratio of [oxidant]/[monomer] = 1.5 [1]. This ratio is distinct from that required for 2-ADPA under identical conditions, reflecting differences in the oxidation mechanism and the nature of the intermediate radical cations formed. The polymerization of 4-ADPA also follows second-order kinetics with respect to the monomer concentration and first-order with respect to AgNO3 oxidant in other systems, providing predictable reaction control [2].

Conducting Polymers Oxidative Polymerization Nanocomposites

Heterogeneous Electron Transfer Rate Constants in Aprotic Solvents vs. 2-ADPA

The electrochemical oxidation kinetics of 4-aminodiphenylamine (4-ADPA) and its isomer 2-aminodiphenylamine (2-ADPA) were studied at a glassy carbon electrode in various aprotic solvents [1]. Both isomers exhibit a proton-coupled electron transfer (PCET) mechanism, but the heterogeneous standard rate constant (ks) values differ and show a near-linear relationship with the longitudinal relaxation time (τL) of the solvent, which is influenced by the molecular structure of the aniline dimer [1]. This indicates that the substitution pattern (4- vs. 2-position) directly affects the dynamics of solvent reorganization and the electron transfer rate. The diffusion coefficients and ks values were determined using the Koutecky-Levich method, providing quantitative kinetic parameters essential for designing electrochemical sensors or redox-active materials [1].

Electrochemistry Electron Transfer Kinetics Non-Aqueous Solvents

Procurement-Led Application Scenarios for 4-Aminodiphenylamine Sulfate (CAS 4698-29-7)


Synthesis of High-Performance Rubber Antiozonants (6PPD, IPPD)

4-Aminodiphenylamine sulfate serves as a critical starting material for the industrial production of p-phenylenediamine-based antiozonants, most notably N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) and N-isopropyl-N′-phenyl-p-phenylenediamine (IPPD). These compounds are indispensable in tire manufacturing and mechanical rubber goods to protect against ozone cracking and flex fatigue. The sulfate form is often preferred in synthesis routes due to its high purity and ease of handling in aqueous or polar reaction media [1]. As demonstrated by the RT@MS study, the 4-ADPA core structure can even be immobilized to create migration-resistant antioxidants that outperform conventional 6PPD in terms of thermal stability and service life [2].

Oxidative Hair Dye Formulations for Blue-Black and Fashion Shades

In the cosmetic industry, 4-aminodiphenylamine sulfate is utilized as a primary intermediate in permanent oxidative hair dyes. When combined with specific couplers (e.g., m-phenylenediamine), it reliably produces blue-black shades, as documented in formulation studies [3]. The sulfate salt's enhanced water solubility facilitates its incorporation into aqueous dye bases, ensuring uniform distribution on the hair fiber. The quantified colorimetric performance data (shade and fade resistance) provides formulators with a predictable tool for creating consistent color lines [3].

Electrochemical Deposition of Polyaniline-Like Conducting Polymer Films

Researchers fabricating conducting polymer films via electropolymerization select 4-aminodiphenylamine (often sourced as the sulfate salt for electrolyte solubility) over the 2-isomer because poly(4-ADPA) yields a uniform, polyaniline-like film with desirable electroactivity [4]. This is crucial for applications in electrochemical sensors, supercapacitors, and corrosion protection coatings. The kinetic data (optimal oxidant ratio of 1.5 for maximum conductivity) and the morphological advantages (uniform film vs. oligomer mixture) provide a clear scientific basis for this selection [4][5].

Synthesis of Azo Dyes and Pigments (e.g., Acid Red 114, Acid Black 194)

4-Aminodiphenylamine sulfate is a key diazo component in the synthesis of numerous commercial azo dyes and pigments, including Acid Red 114, Acid Orange 86, and Acid Black 194 [6]. The sulfate group's presence ensures high water solubility during the diazotization and coupling steps, which are typically conducted in aqueous media. This facilitates efficient reaction kinetics and simplifies the purification of the final dye product. The resulting dyes are valued for their high color strength and good lightfastness in textile and leather applications [6].

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